molecular formula C16H14O3 B8733743 2-(Biphenyl-4-yl)-2-oxoethyl acetate CAS No. 4376-27-6

2-(Biphenyl-4-yl)-2-oxoethyl acetate

Katalognummer: B8733743
CAS-Nummer: 4376-27-6
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: JAVWKTYKNBPSOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Biphenyl-4-yl)-2-oxoethyl acetate (CAS 4376-27-6) is an organic ester with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol. Its structure features a biphenyl moiety linked to an acetylated oxoethyl group. Key physicochemical properties include a density of 1.141 g/cm³, boiling point of 395.9°C at 760 mmHg, and a refractive index of 1.558 . Notably, safety data (e.g., hazard symbols, toxicity) remain unreported, indicating a gap in regulatory or experimental characterization .

Eigenschaften

CAS-Nummer

4376-27-6

Molekularformel

C16H14O3

Molekulargewicht

254.28 g/mol

IUPAC-Name

[2-oxo-2-(4-phenylphenyl)ethyl] acetate

InChI

InChI=1S/C16H14O3/c1-12(17)19-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI-Schlüssel

JAVWKTYKNBPSOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following compounds share the 2-oxoethyl acetate core but differ in aromatic substituents, influencing their properties and applications:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(Biphenyl-4-yl)-2-oxoethyl acetate 4376-27-6 C₁₆H₁₄O₃ 254.28 Biphenyl
2-(4-Chlorophenyl)-2-oxoethyl acetate 39561-82-5 C₁₀H₉ClO₃ 212.63 4-Chlorophenyl
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate N/A C₁₆H₁₃BrO₄ 349.18 4-Bromophenyl, 4-methylbenzoate
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.24 Phenyl, acetoacetate ester
  • Substituent Impact: Biphenyl vs. Electron-Withdrawing Groups: Chloro- and bromo-substituents (e.g., 39561-82-5) increase electrophilicity at the oxoethyl group, favoring nucleophilic reactions like hydrolysis or aminolysis . Ester Variations: Ethyl 2-phenylacetoacetate (5413-05-8) contains an additional ketone, enabling keto-enol tautomerism, which is absent in 4376-27-6 .

Physicochemical Properties

Property 4376-27-6 39561-82-5 5413-05-8
Boiling Point (°C) 395.9 Not reported Not reported
Density (g/cm³) 1.141 Not reported Not reported
Refractive Index 1.558 Not reported Not reported
Molecular Weight 254.28 212.63 206.24
  • The higher molecular weight and boiling point of 4376-27-6 correlate with its extended biphenyl system, which increases van der Waals interactions .

Vorbereitungsmethoden

Synthesis of 1-(Biphenyl-4-yl)-2-bromoethan-1-one

The bromination of 1-(biphenyl-4-yl)ethan-1-one is achieved using N-bromosuccinimide (NBS) in a methanol-petroleum ether solvent system. Key conditions include:

  • Reagents : NBS (1.1 equivalents), methanol, petroleum ether.

  • Reaction Setup : Reflux at 333 K for 2 hours under inert atmosphere.

  • Workup : The precipitate is filtered and recrystallized from ethanol, yielding a crystalline bromo ketone intermediate.

This step proceeds via a radical mechanism, initiated by trace iodine or light, and achieves near-quantitative conversion when stoichiometry and temperature are tightly controlled.

Esterification with Acetic Acid

The bromo ketone intermediate is reacted with acetic acid in dimethylformamide (DMF) using potassium carbonate as a base:

  • Reagents : Acetic acid (1.5 equivalents), K₂CO₃ (2.0 equivalents), DMF.

  • Reaction Conditions : Stirring at ambient temperature for 4 hours.

  • Workup : The mixture is quenched in ice-water, filtered, and purified via silica gel chromatography (ethyl acetate/hexane, 2:8).

Yield : 80–85% (theoretical yield: 92%).
Purity : >98% (HPLC).

Reaction Mechanism

The mechanism proceeds via an Sₙ2 pathway, where the acetate ion (generated in situ from acetic acid and K₂CO₃) displaces the bromide ion from the bromo ketone. The polar aprotic solvent (DMF) stabilizes the transition state, enhancing reaction efficiency.

Optimization and Scalability

Critical Parameters for Nucleophilic Substitution

  • Solvent Choice : DMF outperforms acetone or THF due to its high polarity, which stabilizes ionic intermediates.

  • Base Stoichiometry : Excess K₂CO₃ (2.0 eq.) ensures complete deprotonation of acetic acid, preventing side reactions.

  • Temperature Control : Prolonged heating (>6 hours) leads to ketone degradation, whereas room temperature preserves product integrity.

Industrial Scalability

The nucleophilic substitution method is scalable to kilogram quantities with minor adjustments:

  • Continuous Flow Systems : Reduce reaction time to 1–2 hours.

  • Solvent Recovery : DMF is distilled and reused, lowering production costs.

Characterization and Analytical Data

Spectral Characterization

FT-IR (cm⁻¹) :

  • 1728 (C=O, ester), 1691 (C=O, ketone), 1234 (C–O).

¹H NMR (500 MHz, CDCl₃) :

  • δ 8.08–8.06 (d, 2H, biphenyl), 7.77–7.66 (m, 4H, biphenyl), 5.32 (s, 2H, CH₂O), 2.12 (s, 3H, CH₃).

¹³C NMR :

  • 169.5 (ester C=O), 196.2 (ketone C=O), 140.1–126.3 (aromatic carbons), 62.1 (CH₂O), 20.9 (CH₃).

Crystallographic Data

Single-crystal X-ray diffraction confirms a monoclinic lattice (space group P2₁/c) with close-packed biphenyl moieties, enhancing thermal stability.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Grignard
Yield80–85%75–80%
Reaction Time4 hours12–15 hours
ScalabilityHighModerate
ByproductsMinimal (KBr)Organomagnesium residues
Atom Economy78%65%

Q & A

Q. What are the optimal synthetic routes for preparing 2-(biphenyl-4-yl)-2-oxoethyl acetate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of aryl-substituted 2-oxoethyl acetates typically involves nucleophilic substitution or esterification. For example, analogous compounds like 2-(4-nitrophenyl)-2-oxoethyl acetate are synthesized via reaction of 1-ethynyl-4-nitrobenzene with iodobenzene diacetate (84% yield) or via brominated intermediates (79% yield) . Optimization requires controlling stoichiometry, solvent polarity (e.g., DMF or THF), and temperature to minimize side reactions like hydrolysis. Column chromatography (petroleum ether/ethyl acetate gradients) is commonly used for purification .

Q. Which spectroscopic techniques are critical for characterizing 2-(biphenyl-4-yl)-2-oxoethyl acetate?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and purity. For example, 1^1H NMR of structurally similar compounds (e.g., ethyl {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetate) reveals distinct peaks for acetate methyl groups (~2.1 ppm) and aromatic protons (7.0–8.5 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and ester linkages (C-O at ~1200 cm1^{-1}) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., ethyl acetate/methanol mixtures) promotes crystal growth. For analogs like 2-(4-bromophenyl)-2-oxoethyl 4-hydroxybenzoate, monoclinic crystals (space group P21/cP2_1/c) were obtained with unit cell parameters a=6.2917a = 6.2917 Å, b=7.7893b = 7.7893 Å, and c=26.7497c = 26.7497 Å. Temperature control (20–25°C) and seeding techniques reduce twinning .

Advanced Research Questions

Q. How can conflicting in vitro bioactivity data for 2-oxoethyl acetate derivatives be resolved?

Methodological Answer: Contradictions in antiproliferative or anti-HIV activity (e.g., compound 4l vs. 9a in ) may arise from assay variability. Standardize protocols using:

  • Dose-response curves (IC50_{50} values) across multiple cell lines (e.g., HeLa, Jurkat).
  • Positive controls (e.g., doxorubicin for cytotoxicity).
  • Statistical validation (ANOVA, p<0.05p < 0.05) to confirm significance .

Q. What computational strategies support the analysis of structure-activity relationships (SAR) for biphenyl-substituted acetates?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and steric effects. Molecular docking (AutoDock Vina) predicts binding affinities to targets like HIV-1 protease or cyclooxygenase-2. Validate predictions with mutagenesis studies or crystallographic data .

Q. How do steric and electronic effects of the biphenyl group influence reactivity in ester hydrolysis?

Methodological Answer: The biphenyl moiety increases steric hindrance, slowing nucleophilic attack at the ester carbonyl. Compare hydrolysis rates (pH 7.4 buffer, 37°C) with analogs like 2-phenylacetate using HPLC or 1^1H NMR kinetics. Electron-withdrawing substituents (e.g., nitro groups) accelerate hydrolysis via inductive effects .

Q. What challenges arise in resolving enantiomers of chiral 2-oxoethyl acetate derivatives, and how are they addressed?

Methodological Answer: Chiral chromatography (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases separates enantiomers. For example, (S)-10 and (R)-15 ( ) showed distinct retention times. Circular dichroism (CD) confirms absolute configuration, while X-ray crystallography provides definitive proof .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.